RAM-386
Description
RAM-386 (CAS No. 85386-14-7) is a heterocyclic organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol. It exhibits notable pharmacological properties, including high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibitory activity against cytochrome P450 enzymes CYP1A2 and CYP2C19 . Its solubility varies significantly across different solvents, ranging from 0.00502 mg/mL (low solubility) to 0.359 mg/mL (moderate solubility), suggesting pH-dependent bioavailability .
Synthetically, this compound is prepared via multi-step reactions involving zinc-acetic acid reduction in tetrahydrofuran (THF) and palladium-catalyzed cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride . These methods highlight its complex synthesis pathway compared to simpler aromatic derivatives.
Properties
CAS No. |
104117-59-1 |
|---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-pentyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H27NO4/c1-2-3-4-10-22-11-9-20-17-13-5-6-14(23)18(17)26-19(20)15(24)7-8-21(20,25)16(22)12-13/h5-6,16,19,23,25H,2-4,7-12H2,1H3/t16-,19+,20+,21-/m1/s1 |
InChI Key |
JVUJAHMRKLLSTA-MBPVOVBZSA-N |
Isomeric SMILES |
CCCCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CCCCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RAM-386 involves a series of carefully controlled chemical reactions. The primary synthetic route includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as resonant acoustic mixing (RAM) technology. This method allows for efficient and consistent production of the compound, ensuring that the quality and properties of this compound are maintained across large batches .
Chemical Reactions Analysis
Types of Reactions: RAM-386 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are crucial for achieving the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
RAM-386 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, this compound is studied for its potential role in cellular processes and interactions. In medicine, it is explored for its therapeutic potential in treating various diseases. Industrially, this compound is utilized in the production of advanced materials and as a component in memory and data storage devices .
Mechanism of Action
The mechanism of action of RAM-386 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Property | This compound (C₁₃H₁₂N₂O₂) | 5-methyl-2-(pyridin-2-yl)benzoic acid | 2-methyl-4-phenylpyridine-5-carboxylic acid |
|---|---|---|---|
| Molecular Weight | 228.25 g/mol | 229.25 g/mol | 225.26 g/mol |
| Key Substituents | Pyridine, carboxylic acid | Pyridine, methyl, benzoic acid | Phenyl, methyl, pyridine-carboxylic acid |
| Solubility | 0.342–0.359 mg/mL (moderate) | Limited data | Limited data |
| CYP Inhibition | CYP1A2, CYP2C19 | Not reported | Not reported |
| BBB Permeability | High | Unknown | Unknown |
| Synthetic Complexity | High (Pd-catalyzed steps) | Moderate | Low (single-step coupling) |
Key Findings:
Structural Similarities: All three compounds feature a pyridine ring fused with a carboxylic acid group, critical for binding to enzymatic targets.
Functional Differences :
- Solubility : this compound’s solubility profile is better characterized, with variability attributed to its methyl and phenyl substituents , which may hinder or enhance hydrogen bonding in polar solvents .
- Enzyme Inhibition : Unlike its analogs, this compound demonstrates dual CYP inhibition , suggesting its unique substituents (e.g., phenyl group) enhance interactions with cytochrome active sites .
- Synthesis : this compound requires palladium-mediated cross-coupling, increasing production costs compared to the simpler synthesis of 2-methyl-4-phenylpyridine-5-carboxylic acid .
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